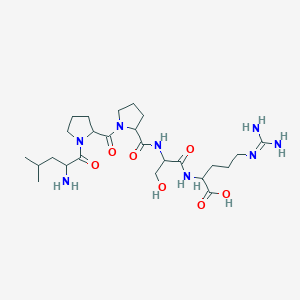
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is a synthetic peptide composed of six amino acids: leucine, proline, proline, serine, and arginine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Leu) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-Pro) is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-Pro, DL-Ser, DL-Arg).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The proline residues can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylated serine.
Reduction: Secondary amine derivatives of arginine.
Substitution: Substituted proline derivatives.
Applications De Recherche Scientifique
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases such as osteoporosis and cancer.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to its ligand-binding domain.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu: Another synthetic peptide with a similar structure but different amino acid composition.
H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH: A peptide with a similar sequence but additional amino acids.
Uniqueness
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic (leucine, proline) and hydrophilic (serine, arginine) residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
2-[[2-[[1-[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYTGFTNACKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
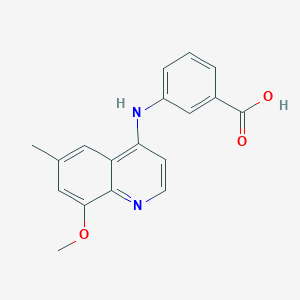
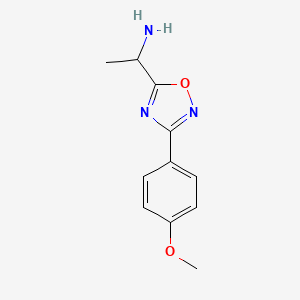
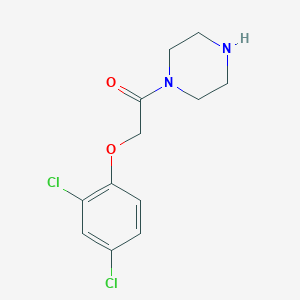
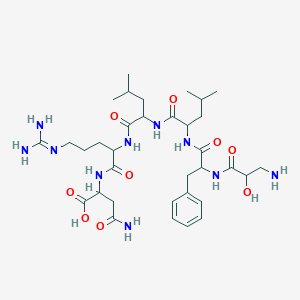
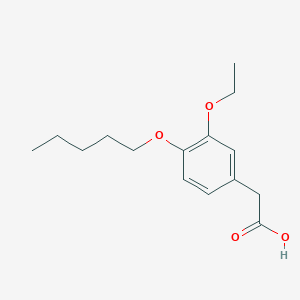
amine](/img/structure/B15095305.png)
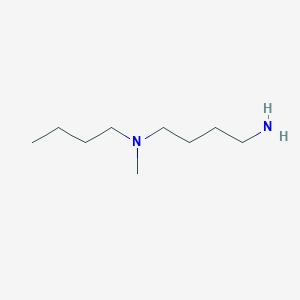
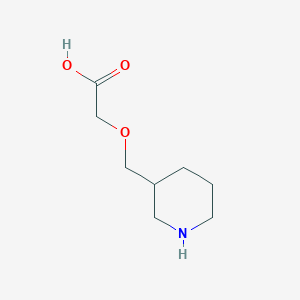
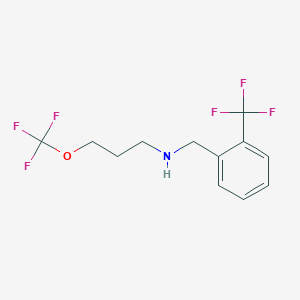
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
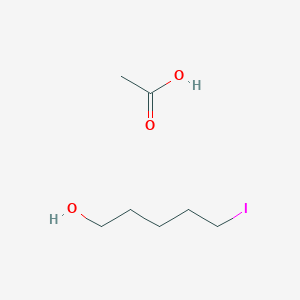
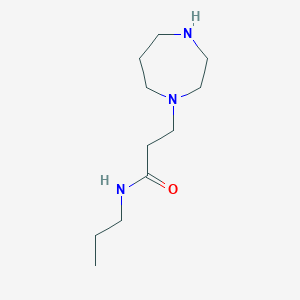
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
